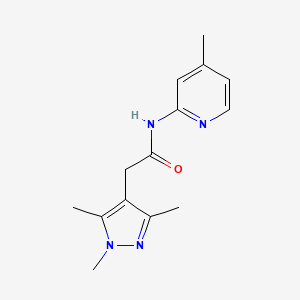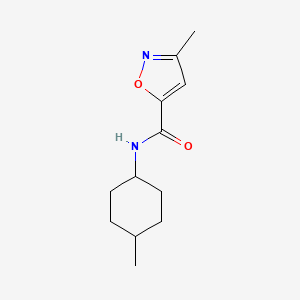
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in 1970 by Allen and Hanburys, a British pharmaceutical company. AH-7921 has been found to be a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Mécanisme D'action
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide acts as a μ-opioid receptor agonist, which leads to the activation of the receptor and subsequent inhibition of neurotransmitter release. This results in a decrease in pain perception and an increase in pain tolerance.
Biochemical and physiological effects:
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, which is responsible for the drug's rewarding effects. In addition, 1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide has been found to decrease the release of glutamate, which is involved in the development of tolerance to opioids.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide has a number of advantages for lab experiments. It is a potent and selective μ-opioid receptor agonist, which makes it useful for studying the effects of opioid receptor activation. In addition, 1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide has a relatively long half-life, which allows for prolonged exposure to the drug. However, 1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide is a synthetic opioid and is therefore subject to regulation and control.
Orientations Futures
There are a number of future directions for research on 1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of new opioid analgesics that are more effective and less addictive than current treatments. Another area of interest is the development of drugs that target specific subtypes of opioid receptors, which may lead to more effective pain relief with fewer side effects. Finally, there is interest in understanding the long-term effects of opioid use on the brain and developing treatments to mitigate these effects.
Méthodes De Synthèse
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylpiperidine-4-amine to form the amide. The final step involves the reduction of the carbonyl group using sodium borohydride to form the desired product.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide has been extensively studied in the field of pain research due to its potent analgesic effects. It has been found to be effective in treating acute and chronic pain in animal models. In addition, 1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide has been shown to be effective in reducing inflammation and neuropathic pain.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-16(20)13-7-9-19(10-8-13)17(21)15-6-5-12-3-2-4-14(12)11-15/h5-6,11,13H,2-4,7-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJNERDSDHLIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)

![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)


![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)

![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)
